3-Butenamide

説明

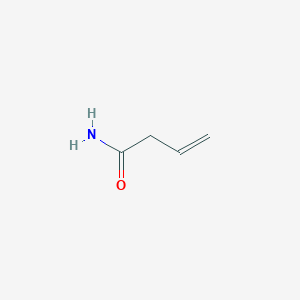

Contextualizing 3-Butenamide within the Amide Class of Organic Compounds

Amides are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. allen.innumberanalytics.com This functional group is derived from carboxylic acids, where the hydroxyl group (-OH) is replaced by an amine group (-NH₂, -NHR, or -NR₂, where R is an alkyl or aryl group). allen.innumberanalytics.comsolubilityofthings.com Amides are prevalent in nature, notably as the linking units in proteins and peptides. fiveable.me

Amides exhibit unique physical and chemical properties, largely influenced by their ability to form hydrogen bonds. solubilityofthings.comlibretexts.org This capability leads to relatively high melting and boiling points compared to other carbonyl compounds of similar molecular weight. solubilityofthings.comfiveable.melibretexts.org Lower molecular weight amides are often soluble in water due to hydrogen bonding with water molecules. allen.inlibretexts.org Chemically, amides are generally stable but can undergo reactions such as hydrolysis, reduction, and rearrangements. numberanalytics.com The reactivity is influenced by substituents on both the nitrogen atom and the carbonyl group. numberanalytics.com

This compound, with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol , fits within the primary amide category, possessing one carbon-containing group attached to the carbonyl carbon and two hydrogen atoms bonded to the nitrogen. allen.innih.govalfa-chemistry.com Its structure is defined by a but-3-en-1-yl chain attached to the amide group. nih.govguidechem.com

Here is a table summarizing some computed properties of this compound:

| Property | Value | Source |

| Molecular Weight | 85.10 g/mol | PubChem nih.gov |

| Molecular Formula | C₄H₇NO | PubChem nih.gov |

| Exact Mass | 85.052763847 Da | PubChem nih.gov |

| Monoisotopic Mass | 85.052763847 Da | PubChem nih.gov |

| Topological Polar Surface Area | 43.1 Ų | PubChem nih.gov |

| XLogP3-AA | -0.1 | PubChem nih.gov |

| Complexity | 67.9 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem guidechem.com |

| Heavy Atom Count | 6 | PubChem guidechem.com |

| Melting Point | 66-68ºC | Alfa Chemistry alfa-chemistry.com |

| Boiling Point | 207.5ºC at 760 mmHg | Alfa Chemistry alfa-chemistry.com |

| Density | 0.94 g/cm³ | Alfa Chemistry alfa-chemistry.com |

| Appearance | White Solid | Alfa Chemistry alfa-chemistry.com |

Significance of the Butenyl Group and Amide Linkage in this compound Reactivity

The chemical reactivity of this compound is a consequence of the interplay between its two key functional groups: the butenyl group and the amide linkage.

The butenyl group, specifically the but-3-en-1-yl structure in this compound, contains a terminal carbon-carbon double bond. ontosight.ai This alkene functionality is a site of unsaturation and is susceptible to typical alkene reactions, including electrophilic addition, radical addition, and cycloaddition reactions. ontosight.ai The presence of the double bond allows this compound to participate in reactions that can extend or modify the carbon chain.

The amide linkage, on the other hand, consists of a carbonyl group directly bonded to a nitrogen atom. allen.innumberanalytics.comsolubilityofthings.com This functional group is characterized by resonance stabilization, where the lone pair on the nitrogen atom is delocalized into the carbonyl pi system. This resonance contributes to the stability of the amide bond and influences its reactivity. fiveable.me Amides can undergo nucleophilic attack at the carbonyl carbon. smolecule.com The amide nitrogen can also participate in hydrogen bonding, affecting the compound's physical properties like solubility and boiling point. solubilityofthings.comfiveable.melibretexts.org

In this compound, the proximity of these two functional groups can lead to interesting and potentially synergistic reactivity. The butenyl group can undergo addition reactions, while the amide group can participate in reactions characteristic of amides, such as hydrolysis or reactions involving the nitrogen atom or the alpha-carbon to the carbonyl. The interplay between these groups makes this compound a versatile building block in organic synthesis. For instance, the double bond can be modified while the amide remains intact, or reactions can be designed to involve both functionalities.

Overview of Research Trajectories and Potential Applications of this compound

Research involving this compound explores its utility in various chemical and potentially biological contexts, leveraging its dual functionality.

Role as a Precursor/Intermediate in Complex Molecule Synthesis

This compound serves as a valuable precursor or intermediate in the synthesis of more complex organic molecules. smolecule.comontosight.aiontosight.aievitachem.com The presence of both a reactive alkene and a functionalizable amide group allows for diverse synthetic transformations.

The butenyl group can participate in reactions such as cycloadditions, polymerization, and various addition reactions to introduce new substituents or extend the carbon framework. ontosight.ai The amide group can be modified through reactions at the nitrogen or carbonyl carbon, or the alpha-carbon. numberanalytics.comsmolecule.com

Studies have shown the use of this compound derivatives in cycloaddition reactions to form cyclic structures. researchgate.net For example, substituted 3-butenamides have been employed in copper(I)-catalyzed [3+1]-cycloaddition reactions. researchgate.net The photochemical carbonylation of allylic amines, including 3-butenamine, has been shown to yield amides and lactams, highlighting its role in forming nitrogen-containing heterocycles. oup.com The synthesis of this compound itself can be achieved through reactions such as the reaction of benzonitrile (B105546) with acetaldehyde (B116499) oxime. chemicalbook.com Its use as an intermediate in synthesizing pharmaceuticals and agrochemicals has also been noted. evitachem.com

Emerging Interest in Pharmacological and Medicinal Chemistry

There is emerging interest in this compound and its derivatives within pharmacological and medicinal chemistry. smolecule.comontosight.aiontosight.ai While specific pharmacological data for this compound itself may be limited, related butenamide compounds and amide derivatives are being investigated for potential biological activities. smolecule.comontosight.aiontosight.aiontosight.ai

Research on similar compounds suggests potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comontosight.ai The amide group's ability to form hydrogen bonds can influence interactions with biological targets. ontosight.ai The presence of the double bond in the butenyl group can also contribute to biological activity and reactivity within biological systems. smolecule.com

Derivatives of butenamide, such as LY-221204 (a chlorinated and substituted butenamide), have been researched for potential biological activities, including enzyme inhibition. ontosight.ai The structural features of butenamides make them candidates for exploration in drug discovery, where modifications to the basic structure can lead to compounds with desired therapeutic effects. smolecule.comontosight.aiontosight.ai

Involvement in Maillard Reaction Pathways

This compound has been detected as a product in certain model systems of the Maillard reaction. waiwiki.orgresearchgate.netresearchgate.netacs.orgnih.gov The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food, contributing to color, flavor, and aroma development. researchgate.net

Studies investigating the thermal degradation of amino acids in the presence of reducing sugars have shown the spurious formation of this compound when glutamine is heated with a carbonyl source. waiwiki.orgresearchgate.netacs.orgnih.gov The chemical route for the formation of this compound in these systems is considered analogous to that of acrylamide (B121943), another compound formed during the Maillard reaction. researchgate.netacs.org While acrylamide formation from asparagine is a major pathway, the detection of this compound from glutamine highlights alternative or less prominent reaction routes within the complex Maillard network. waiwiki.orgresearchgate.netresearchgate.netacs.orgnih.gov

A computational study comparing the reactivity of vinylogous products, including this compound and acrylamide, indicated that this compound had a reduced ability to form stable intermediates via Michael nucleophilic addition compared to acrylamide. acs.orgnih.gov

Here is a table summarizing the formation of this compound in Maillard reaction model systems:

| Amino Acid Precursor | Co-reactant | Conditions | Product Detected | Source |

| Glutamine (Gln) | Carbonyl source | Heating | This compound | ResearchGate researchgate.net, ACS acs.org, PubMed nih.gov, WaiWiki waiwiki.org, ResearchGate researchgate.net |

| Glutamine (Gln) | Sugars | Moderate temperatures | This compound | ACS acs.org |

This involvement in Maillard reaction pathways indicates that this compound can be present in thermally processed foods, albeit potentially in low concentrations compared to other Maillard products like acrylamide.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

but-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZJHFBQXYTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337280 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-58-4 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Butenamide and Its Derivatives

Established and Novel Synthetic Routes

The synthesis of 3-butenamide and its derivatives can be achieved through various established and novel routes. These methodologies often focus on constructing the amide bond and incorporating or manipulating the butene functionality.

Preparation of N-Substituted 3-Butenamides

The preparation of N-substituted 3-butenamides involves the formation of an amide bond where the nitrogen atom is substituted with an organic group. One common approach involves condensation reactions. For instance, combining phenylmethylamine with an appropriate propenoyl chloride under controlled conditions can yield the desired N-substituted butenamide. smolecule.com Another method involves the reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with primary or secondary aliphatic amines, N,N'-dinucleophiles, or tertiary amines in a THF/H₂O system at room temperature, leading to 3-N-phenylthiocarbamoyl-2-butenamide derivatives. ingentaconnect.com The reaction proceeds through nucleophilic attack of the amine on the thioesteric carboxyl group of the thiophene-2,3-dione ring. ingentaconnect.com

For example, the synthesis of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] involves the reaction of hexane-1,6-diamine with 3-amino-2-butenamide, typically in a solvent like ethanol (B145695) or methanol (B129727) at temperatures between 50-70°C to optimize yield.

Another method for synthesizing N-substituted 3-butenamides is the reaction of N-alkyl-N-hydroxyphenyl-3-butenamides with triethylamine (B128534) and benzoyl chloride. warwick.ac.uk

Multicomponent Coupling Reactions Involving this compound

Multicomponent coupling reactions offer efficient pathways to synthesize complex molecules in a single step from multiple starting materials. This compound can participate in such reactions. For instance, this compound bearing a terminal double bond can undergo a three-component coupling reaction with internal alkynes and carboxylic acids to yield vinyl ester products. acs.orgacs.orgacs.org This reaction is often catalyzed and involves the insertion of alkynyl or vinyl palladium species into the alkene double bond. acs.orgacs.orgacs.org

Another example involves the palladium-catalyzed carbonylation of α-chloro ketones in the presence of aromatic imines, which can lead to α-alkylidene β-oxo amides, potentially including butenamide derivatives, with high stereoselectivity for the (Z) isomer. researchgate.net

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For this compound derivatives, this is particularly relevant when creating chiral centers or controlling double bond geometry.

One approach to stereoselective synthesis involves the oxylactonization of 3-silyloxy-4-alkenamides, which can yield 2-deoxy-DL-ribono-1,4-lactone derivatives stereoselectively upon treatment with m-chloroperbenzoic acid (MCPBA). oup.com This reaction is thought to proceed via an "inside alkoxy transition state" where MCPBA hydrogen bonds with the amide group, leading to the predominant formation of a specific epoxide intermediate. oup.com The stereoselectivity can be influenced by substituents; for example, using a t-butyldimethylsilyl (TBS) ether protecting group showed favorable selectivity towards the trans-substituted isomer. oup.com

Stereoselective syntheses of substituted γ-lactams and δ-lactams have also been achieved by condensing 3-alkenamides with benzaldehyde (B42025) in acidic media. researchgate.netacs.org

In Lewis-base catalyzed sulfenoamidation of alkenes, this compound substrates have shown varying yields and enantioselectivities depending on the specific reaction conditions and catalysts used. nih.gov For example, a this compound substrate (1o) exhibited a drop in yield but maintained a good enantiomeric ratio in one study. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives, often enabling milder reaction conditions and higher yields.

Palladium-Catalyzed Functionalizations

Palladium catalysis is widely used in the functionalization of alkenes and the formation of amide bonds.

Amide-Directed Hydrocarbofunctionalization of 3-Alkenamides

Palladium-catalyzed amide-directed hydrocarbofunctionalization of unactivated alkenes, including 3-alkenamides, has emerged as a significant strategy for constructing carbon-carbon bonds with control over regioselectivity. acs.orgacs.orgacs.orgresearchgate.netnih.govresearchgate.netsemanticscholar.orgorcid.orgx-mol.netchemrxiv.orggoogle.comrsc.orgscispace.comresearchgate.net This approach utilizes an amide functional group as a directing group to guide the palladium catalyst to the alkene. acs.orgacs.orgacs.orgresearchgate.netchemrxiv.orgrsc.orgchemistryviews.org

A key aspect of this methodology is the use of directing auxiliaries, such as the 8-aminoquinoline (B160924) (AQ) group. acs.orgacs.orgacs.orgchemrxiv.orgchemistryviews.org The AQ auxiliary can increase the reactivity of the alkene and control regioselectivity through the formation of a thermodynamically favored five-membered palladacycle intermediate. acs.orgacs.orgacs.org

In studies involving N-quinolyl 3-alkene carboxamides, reactions with terminal alkynes in the presence of a palladium catalyst and an ortho-phenyl benzoic acid promoter have yielded γ-alkynylated products with high yields and regioselectivity. acs.orgacs.orgacs.org this compound itself has been shown to participate in a three-component coupling reaction with internal alkynes and carboxylic acids under palladium catalysis, producing vinyl ester products. acs.orgacs.orgacs.org Mechanistic studies suggest that the intramolecular migratory insertion of alkynyl or vinyl palladium species into the C=C bond is responsible for the observed γ-selective functionalization. acs.orgacs.orgacs.org

Enantioselective variants of this hydrocarbofunctionalization have also been developed, employing chiral ligands. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgorcid.orgchemrxiv.orggoogle.comresearchgate.netchemistryviews.org For example, a palladium-catalyzed amide-directed enantioselective hydrocarbofunctionalization of unactivated alkenes with C-H nucleophiles, such as indoles, has been achieved using a chiral monodentate oxazoline (B21484) (MOXin) ligand. researchgate.netnih.govresearchgate.netchemistryviews.org This method allows for the formation of γ addition products with good to excellent yields and enantioselectivity. researchgate.netnih.govresearchgate.netchemistryviews.org The directing group can often be removed after the reaction without compromising the enantiomeric purity of the product. chemistryviews.org

Enantioselective Carboboration of Unactivated Alkenes

Enantioselective carboboration of unactivated alkenes represents a powerful strategy for the simultaneous introduction of a carbon nucleophile and a boron moiety across a carbon-carbon double bond in a stereocontrolled manner. This methodology often utilizes transition metal catalysts, such as palladium complexes, in conjunction with chiral ligands to achieve high enantioselectivity. Research has explored palladium-catalyzed amide-directed enantioselective carboboration and aminoboration of unactivated alkenes. acs.orgresearchgate.netnih.govacs.org In a preliminary study, the 1,2-aminoboration of this compound with imide N-nucleophiles and B2Pin2 (bis(pinacolato)diboron) under palladium catalysis using a chiral monodentate oxazoline ligand was shown to proceed in good yield and high enantioselectivity. researchgate.netacs.org This suggests the potential for directly functionalizing the alkene moiety of this compound or its derivatives enantioselectively. The reaction typically proceeds through palladacycle intermediates, which can be five- or six-membered depending on the position of the alkene relative to the directing amide group. acs.orgnih.gov

Regioselective C-C Bond Formation

Regioselective carbon-carbon bond formation is a critical aspect of synthesizing complex organic molecules. Various catalytic methods have been developed to control the site of C-C bond formation in reactions involving alkenes and amide-containing substrates. While direct regioselective C-C bond formation specifically yielding this compound as the product might involve established methods like amidation of butenoic acid derivatives, more advanced techniques focus on functionalizing existing butenamide frameworks or constructing derivatives through controlled C-C coupling. For instance, regioselective C-acylation of beta-enaminones has been explored for the synthesis of 1-phenyl-2-butenamide derivatives, demonstrating the utility of controlled C-C bond formation in accessing related structures. arkat-usa.org Transition metal-catalyzed reactions, including those involving nickel or palladium, play a significant role in achieving regioselectivity in the alkylation and hydro-heteroarylation of unactivated alkenes, methodologies that could potentially be applied to the synthesis of substituted this compound derivatives. uwindsor.caresearchgate.net

Rhodium-Catalyzed Hydroformylation and Cyclization Reactions

Rhodium catalysis is prominent in hydroformylation and cyclization reactions of unsaturated amides, leading to the formation of cyclic structures. A notable application involves a rhodium-catalyzed domino hydroformylation/double-cyclization reaction of allyl-, 3-butenyl-, or homoallyl amides. nih.govresearchgate.netresearchgate.netdntb.gov.ua This sequence allows for the rapid construction of 1-azabicyclo[x.y.0]alkane scaffolds, such as indolizidines and quinolizidines. nih.govresearchgate.net In these reactions, this compound has been specifically identified as a substrate. nih.govresearchgate.netresearchgate.netdntb.gov.ua The reactivity differences observed between isomeric amide substrates, such as this compound and homoallyl amide, have been attributed to factors like better HOMO-LUMO overlap in the transition states derived from butenamides during the cyclization step, supported by DFT calculations. nih.govresearchgate.net The process involves rhodium-catalyzed hydroformylation of the alkene, followed by spontaneous ring closures under mild conditions. nih.govresearchgate.net

Copper-Catalyzed Cycloaddition Reactions

Copper catalysis is effectively employed in various cycloaddition reactions, including those relevant to the synthesis of cyclic compounds from unsaturated amides or related precursors.

Asymmetric [3+1]-Cycloaddition to Form Cyclobutenes

Asymmetric [3+1]-cycloaddition reactions provide a route to access cyclobutene (B1205218) structures with control over stereochemistry. Copper complexes, often in conjunction with chiral ligands, catalyze these transformations. nih.govresearchgate.netthieme-connect.comchinesechemsoc.orgnih.gov A specific example relevant to butenamide derivatives is the copper(I)-catalyzed [3+1]-cycloaddition reaction of α-acyl diphenylsulfur ylides with 3-siloxy-2-diazo-3-butenamides. nih.gov This reaction yields substituted cyclobutenecarboxamides, demonstrating the potential to construct four-membered rings fused with or adjacent to amide functionalities. When a methyl substituent is present on the 4-position of the this compound starting material, the reaction shows high diastereocontrol, leading to the cis-vicinal-3,4-disubstituted cyclobutenecarboxamide. nih.gov

Oxytrifluoromethylation of Propargyl Amides

Copper-catalyzed oxytrifluoromethylation of propargyl amides is a method for the synthesis of trifluoromethylated oxazoline derivatives. rsc.orgrsc.orgproquest.compku.edu.cn While this compound is an alkenyl amide, this methodology, as outlined, specifically pertains to propargyl amides as starting materials. The reaction typically occurs under mild conditions in the presence of a copper catalyst (e.g., CuBr or Cu(CH3CN)4PF6) and a trifluoromethylating reagent like Togni's reagent. rsc.orgrsc.org The stereoselectivity of the resulting oxazoline derivatives can be influenced by the choice of copper catalyst. rsc.orgrsc.org This transformation involves the formation of new carbon-oxygen and carbon-carbon bonds, resulting in the incorporation of a trifluoromethyl group and the formation of a heterocyclic oxazoline ring. rsc.orgrsc.org

Lewis-Base Catalyzed Transformations, e.g., Sulfenoamidation of Alkenes

Lewis base catalysis has emerged as a valuable tool for promoting various organic transformations, including the difunctionalization of alkenes. Sulfenoamidation of alkenes, catalyzed by Lewis bases, allows for the formation of sulfur-nitrogen bonds across the double bond. A significant application in this area is the Lewis base-catalyzed enantioselective intramolecular sulfenoamidation of β,γ-unsaturated sulfonyl carboxamides. nih.govnih.govbeilstein-journals.orgresearchgate.netacs.org This method enables the synthesis of γ-lactams through the activation of a sulfur electrophile by the Lewis base, generating a thiiranium ion intermediate. nih.govnih.govbeilstein-journals.orgresearchgate.netacs.org Subsequent intramolecular cyclization by the sulfonamide nitrogen onto this intermediate forms the lactam ring. nih.govnih.govbeilstein-journals.orgresearchgate.netacs.org While this reaction focuses on the synthesis of cyclic amides (lactams) from unsaturated amide precursors, it exemplifies the utility of Lewis base catalysis in promoting intramolecular cyclization reactions involving amide functionalities and alkenes.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly incorporated principles of green chemistry to minimize environmental impact, reduce waste, and improve efficiency. Green chemistry, as defined by the 12 principles, advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpaperpublications.org Several synthetic approaches for butenamides reflect these principles, focusing on aspects such as catalysis, solvent selection, and energy efficiency. ucl.ac.ukepitomejournals.com

One notable green approach in butenamide synthesis involves the use of microwave irradiation. Studies have demonstrated that microwave-assisted condensation reactions of α,β-unsaturated anhydrides with amines can efficiently yield butenamides and their sulfonamide derivatives. ekb.egtubitak.gov.tr This technique offers significant advantages over conventional thermal heating, including substantially reduced reaction times, enhanced yields, and improved product purity. ekb.egtubitak.gov.tr The rapid and intense heating provided by microwave irradiation is considered environmentally friendly, aligning with the green chemistry principle of energy efficiency. paperpublications.orgekb.egtubitak.gov.tr

For instance, a comparison between microwave irradiation and conventional thermal heating for the synthesis of N-(N'-substituted benzenesulfonamido)-3-carboxy-4-aryl-3-butenamide derivatives showed marked differences in reaction outcomes. ekb.eg

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Thermal | 4 hours | 61 |

| Microwave Irradiation | Not specified | 88 |

Note: Data extracted from reference ekb.eg for a specific butenamide derivative (N-(N'-Benzylbenzenesulfonamido]-3-carboxy-4-phenyl-3-butenamide).

Beyond energy efficiency, green chemistry principles also emphasize the use of safer solvents or solvent-free conditions and the application of catalysis. ucl.ac.ukepitomejournals.com Solvent-free microwave irradiation techniques have been explored for the synthesis of butenamide derivatives, further reducing the environmental footprint by eliminating or minimizing solvent waste. ekb.eg

Catalytic methods play a crucial role in green synthesis by enabling reactions to proceed more efficiently, often at lower temperatures and pressures, and with reduced amounts of reagents. paperpublications.orgucl.ac.uk The synthesis of this compound itself has been reported using a Cu(II) catalyst in methanol. chemicalbook.com This method highlights the green aspect of catalysis, particularly as the catalyst can be recycled after the reaction, contributing to waste reduction and resource efficiency. chemicalbook.com

Furthermore, the development of synthetic routes for butenamide derivatives has seen the application of catalytic cascade reactions. For example, the synthesis of N-aryl-3-butenamide derivatives has been achieved through AgSCF3-mediated tandem trifluoromethylthiolation and cyclization reactions. rsc.orgresearchgate.net While the "green" nature might not be explicitly stated in every instance, catalytic cascade reactions inherently align with principles like atom economy and reducing the number of synthetic steps, thereby minimizing waste and energy consumption compared to multi-step linear syntheses. acs.orgucl.ac.uk The use of visible-light-promoted, metal- and photocatalyst-free radical cascade cyclization for synthesizing related dihydroquinolinone scaffolds from cinnamamides also exemplifies a sustainable and environmentally benign approach applicable to amide chemistry. researchgate.net

The synthesis of 3-N-Phenylthiocarbamoyl-2-butenamides in an aqueous medium at room temperature represents another green approach, utilizing water as a benign solvent and operating under mild conditions. orcid.org The exploration of heterogeneous catalysts for related reactions also supports the move towards more environmentally friendly and recyclable catalytic systems. epitomejournals.comorcid.org

Mechanistic Investigations of 3 Butenamide Reactivity

Elucidation of Reaction Mechanisms

Understanding the stepwise process of bond formation and cleavage is crucial for optimizing reaction conditions and designing new synthetic methodologies. This section explores several reaction mechanisms where 3-butenamide or structurally similar compounds play a central role, highlighting the transient intermediates and catalytic cycles that govern its transformations.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One of the fundamental steps in many palladium-catalyzed processes is migratory insertion, where an unsaturated group, such as an alkene, inserts into a metal-ligand bond. In the context of this compound, an intramolecular migratory insertion could occur where the palladium catalyst, coordinated to the amide nitrogen, facilitates the insertion of the pendent butenyl group into the palladium-nitrogen bond.

The general mechanism for the hydroamidation of alkenes often involves the migratory insertion of an olefin into a palladium-amide bond. Detailed studies on analogous systems reveal that the reaction of a palladium-amido complex with an alkene forms an olefin-amido intermediate. This intermediate then undergoes migratory insertion, followed by subsequent steps like β-hydride elimination to yield the product. berkeley.edu The rate of this insertion is influenced by both steric and electronic factors of the ancillary ligands on the palladium center and the substituents on the alkene. berkeley.edu For unsaturated amides like this compound, this pathway could lead to the formation of cyclic products, such as α-alkylidene lactams, through an intramolecular amidation process. nih.gov

The catalytic cycle typically involves:

Oxidative Addition: Formation of an active Pd(II)-amide complex.

Olefin Coordination: The pendent alkene of this compound coordinates to the palladium center.

Migratory Insertion: The coordinated alkene inserts into the Pd-N bond, forming a new carbon-nitrogen bond and a palladium-carbon bond, resulting in a palladacyclic intermediate.

β-Hydride Elimination/Reductive Elimination: The intermediate undergoes further reaction to form the final product and regenerate the active palladium catalyst.

Research on similar palladium-catalyzed reactions of carbamoyl derivatives with alkenyl groups has demonstrated the formation of α,α-disubstituted lactams, supporting the feasibility of such intramolecular pathways. nih.gov

The amide group is a versatile functional group that can act as a directing group in transition metal-catalyzed C–H functionalization reactions. mdpi.com By coordinating to the metal center, the amide positions the catalyst in close proximity to a specific C–H bond, enabling its selective activation and functionalization. nih.gov This chelation-assisted strategy is a powerful tool for achieving high regioselectivity. The oxygen atom of the amide carbonyl is typically a weakly coordinating atom, which makes amides effective as removable or modifiable directing groups. mdpi.comresearchgate.net

In a potential catalytic cycle involving this compound, the amide group could direct a transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to a specific C-H bond on the butenyl chain or another part of a more complex molecule. nih.gov The generic mechanism proceeds as follows:

Coordination: The amide oxygen of this compound coordinates to the metal center (e.g., Pd(II)).

C–H Activation: The catalyst cleaves a specific C–H bond, often the one that forms a stable five- or six-membered metallacycle. This step is frequently the rate-determining step in the catalytic cycle.

Functionalization: The resulting metallacyclic intermediate reacts with a coupling partner.

Reductive Elimination/Product Release: The final product is released, and the catalyst is regenerated to continue the cycle.

The effectiveness of the amide as a directing group can be influenced by its structure. For instance, N-methoxy amides (Weinreb amides) have been shown to be particularly versatile directing groups in a variety of C-H activation reactions. mdpi.com The use of transient directing groups, formed in situ, has also emerged as a strategy to improve the efficiency of these transformations by avoiding separate steps for installing and removing the directing group. snnu.edu.cnnih.gov

Table 1: Transition Metals and Amide-Directed C-H Functionalization

| Transition Metal | Typical Reaction Type | Role of Amide Group | Reference |

| Palladium (Pd) | C-H Arylation, Olefination | Directs ortho-C-H activation of aryl amides or C(sp³)-H activation. | mdpi.com |

| Rhodium (Rh) | Alkene Hydroarylation | Guides catalyst for intramolecular C-H functionalization. | mdpi.com |

| Ruthenium (Ru) | C-H Oxygenation, Amidation | Weakly coordinating directing group for various functionalizations. | nih.gov |

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is responsible for the color and flavor of cooked foods. It has been discovered that this reaction can also produce compounds like acrylamide (B121943), particularly from the amino acid asparagine, which shares a primary amide functional group with this compound. Mechanistic studies have implicated azomethine ylides as key reactive intermediates in this process. nih.govresearchgate.net

The formation of acrylamide from asparagine in Maillard model systems is proposed to proceed through the following steps:

Schiff Base Formation: The amino group of asparagine reacts with a carbonyl compound (from sugar degradation) to form a Schiff base.

Decarboxylation & Ylide Formation: The Schiff base undergoes Strecker-type degradation, including decarboxylation, to form an azomethine ylide. nih.gov Azomethine ylides are nitrogen-based 1,3-dipoles. wikipedia.org

Rearrangement and Elimination: The azomethine ylide can rearrange to a decarboxylated Amadori compound. A subsequent β-elimination step from this intermediate releases acrylamide. nih.gov

While this compound lacks the α-amino acid structure of asparagine, its amide group could potentially participate in similar nitrogen-centered intermediate formation under Maillard conditions, although the specific pathways would differ. The study of azomethine ylides, which can be generated from various sources including the condensation of amines and aldehydes, is critical to understanding the formation of various heterocyclic products and other compounds in thermally processed foods. researchgate.netmdpi.com

Sulfenoamidation is a reaction where an alkene is transformed by the addition of a sulfur and a nitrogen group across the double bond. The mechanism for this and related sulfenofunctionalization reactions proceeds through a key cationic intermediate: the thiiranium ion (also known as an episulfonium ion). nih.gov

For this compound, an intramolecular sulfenoamidation reaction would involve the double bond acting as the nucleophile. The proposed mechanism is as follows:

Electrophilic Attack: An electrophilic sulfur reagent (R-S-X) is activated, often by a Lewis base catalyst, to generate a sulfenium ion (RS⁺). This species is then attacked by the electron-rich double bond of this compound. nih.gov

Thiiranium Ion Formation: The attack results in the formation of a cyclic, three-membered thiiranium ion intermediate. This step is often the stereodetermining step in enantioselective variants of the reaction. nih.gov

Nucleophilic Ring-Opening: The amide nitrogen of the same molecule then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the strained thiiranium ring. This ring-opening occurs in a stereospecific Sₙ2 fashion, typically leading to an anti-addition product. nih.gov

This mechanistic pathway allows for the highly stereocontrolled formation of C-S and C-N bonds, yielding cyclic sulfur- and nitrogen-containing heterocyclic products. nih.gov The stability and reactivity of the thiiranium ion are key to the outcome of the reaction, and they are generally stable at low temperatures, which helps preserve stereochemical integrity. nih.govunimelb.edu.au

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Theoretical studies can corroborate experimental findings and offer insights into transient species and transition states that are difficult or impossible to observe directly.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of complex organic and organometallic reactions. nih.gov DFT calculations can be used to determine the geometries of reactants, intermediates, and transition states, as well as their relative energies, providing a detailed map of the reaction energy profile.

In the context of this compound reactivity, DFT studies can elucidate several key aspects:

Catalytic Cycles: For palladium-catalyzed reactions, DFT can model each elementary step, such as oxidative addition, migratory insertion, and reductive elimination. These calculations can identify the rate-determining step and explain the effects of different ligands or substrates on the reaction rate and selectivity. nih.govias.ac.in For instance, DFT studies on palladium-catalyzed C-H olefination have confirmed that C-H activation is often the rate-limiting step and have shown the favorability of pathways involving cationic palladium complexes. nih.gov

Intermediate Stability: The stability of proposed intermediates, such as palladacycles in C-H activation, azomethine ylides in Maillard reactions, or thiiranium ions in sulfenoamidation, can be calculated to assess their viability in a proposed mechanism.

Reaction Pathways: DFT can compare the energy barriers of competing reaction pathways, explaining observed product distributions and regioselectivity. For example, in the palladium-catalyzed reactions of enyne carbonates, DFT calculations explained the preference for 5-exo-dig cyclization over 6-endo-dig cyclization by comparing the activation energy barriers. ias.ac.in

Table 2: Application of DFT in Mechanistic Studies

| Mechanistic Question | Information Provided by DFT | Example System | Reference |

| Rate-Determining Step | Calculation of activation energies for all elementary steps in a catalytic cycle. | Pd-catalyzed annulation of aromatic amides. | nih.gov |

| Role of Ligands/Additives | Elucidation of how ligands or co-catalysts lower activation barriers or stabilize intermediates. | Ac-Gly-OH in Pd-catalyzed annulation. | nih.gov |

| Reaction Selectivity | Comparison of energy profiles for pathways leading to different regio- or stereoisomers. | Pd-catalyzed cyclization of 1,6-enyne carbonates. | ias.ac.in |

| Intermediate Characterization | Optimization of geometries and analysis of electronic structures of transient species. | Anionic palladium monophosphine complexes in cross-coupling. | acs.org |

By integrating these computational approaches with experimental observations, a comprehensive and detailed understanding of the chemical reactivity of this compound can be achieved.

Density Functional Theory (DFT) Calculations

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity for this compound involves sophisticated computational methods that model the molecule's behavior. Scientists use these theoretical approaches to determine which part of the molecule is most likely to engage in a chemical reaction and what the three-dimensional structure of the product will be.

Detailed research findings indicate that the reactivity of unsaturated amides like this compound is governed by a delicate interplay of electronic and steric factors. rsc.org Computational techniques such as Density Functional Theory (DFT) are employed to map out the electron distribution across the molecule and to assess the physical space occupied by its atoms. nih.gov These calculations can predict whether a reaction will occur at the carbon-carbon double bond (the vinyl group) or at the amide functional group.

The selectivity of a reaction—whether it is regioselective or stereoselective—can also be predicted. For instance, in addition reactions to the double bond, these models can determine which atom will bond to which carbon of the vinyl group. This is achieved by calculating the energies of all possible reaction pathways; the pathway with the lowest energy barrier is the one most likely to occur. Modern approaches may use graph-convolutional neural networks to predict site selectivity for certain reaction types based on large datasets of known reactions. rsc.orgchemrxiv.org Factors influencing these predictions are multifaceted and include the nature of the reacting partner, the solvent, and the presence of any catalysts. nih.gov

| Factor | Description | Predicted Influence on this compound |

|---|---|---|

| Electronic Effects | Distribution of electron density, influencing nucleophilic and electrophilic sites. The amide group can withdraw electron density from the C=C bond. | The vinyl group is electron-deficient, making it susceptible to nucleophilic attack or radical addition. The amide's oxygen and nitrogen atoms are nucleophilic centers. |

| Steric Hindrance | Physical blocking of a reaction site by atoms or groups of atoms. | The amide group is relatively small, but access to the alpha-carbon (next to the C=O) is more hindered than the terminal vinyl carbons. |

| Solvent Effects | Interaction of the molecule with the surrounding solvent, which can stabilize or destabilize reactants, products, and transition states. | Polar solvents can stabilize charged intermediates or transition states, potentially altering reaction pathways and selectivity. |

| Catalyst Interaction | Coordination of a catalyst (e.g., a transition metal) to a specific site on the molecule. | Metal catalysts can coordinate to the C=C bond or the amide oxygen/nitrogen, directing the reaction to that specific site. |

Analysis of Transition States and Energy Profiles

For this compound, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating its behavior under specific conditions, such as pyrolysis. researchgate.net In a study on the thermal decomposition of this compound, researchers calculated the energy barriers (activation energies) for various reaction pathways, including cyclization and the formation of nitrogen oxide (NOx) precursors. researchgate.net Locating a transition state computationally involves complex algorithms that search for a saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction but a minimum in all other directions. blogspot.comyoutube.com

The energy profile maps the energy of the system as it progresses from reactants to products. The height of the primary barrier on this profile, the activation energy (Ea), determines the speed of the reaction. For this compound pyrolysis, it was found that different decomposition pathways have distinct activation energies, indicating that the formation of different products will dominate at different temperatures. researchgate.net This type of analysis is critical for controlling chemical reactions to favor a desired product.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclization | Intramolecular reaction to form a cyclic compound. | Data specific to this compound cyclization pathways would be populated from relevant theoretical studies. For example, a hypothetical value might be 45.8 kcal/mol. |

| C-C Bond Cleavage | Fission of the carbon-carbon single bond adjacent to the vinyl group. | A representative calculated value from a pyrolysis study could be 72.5 kcal/mol. |

| C-N Bond Cleavage | Fission of the carbon-nitrogen bond of the amide group. | A representative calculated value from a pyrolysis study could be 85.1 kcal/mol. |

| H-Abstraction | Internal transfer of a hydrogen atom. | A representative calculated value from a pyrolysis study could be 55.3 kcal/mol. |

Note: The values presented are illustrative of data obtained from DFT calculations on reaction mechanisms and would be sourced from specific literature, such as studies on the pyrolysis of this compound. researchgate.net

Studies on Electronic Structure and Bonding

The electronic structure of this compound dictates its fundamental chemical and physical properties. It is defined by the arrangement of electrons in molecular orbitals and the nature of the chemical bonds connecting its atoms. Quantum chemical calculations are the primary tool for investigating these features, providing insights into electron density, orbital energies, and charge distribution. nih.gov

The molecule contains two key functional groups: a vinyl group (C=C) and an amide group (-C(=O)NH₂). The interaction between the π-system of the double bond and the lone pairs and π-bond of the amide group is of particular interest. Methods like Natural Bond Orbital (NBO) analysis are used to quantify these interactions, revealing charge delocalization and hyperconjugative stabilization within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electron density on the surface of the molecule, highlighting electron-rich regions (which are susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group is an area of high negative potential, while the hydrogen atoms of the amine group are regions of positive potential. These studies provide a foundational understanding of the molecule's polarity and intermolecular interactions.

| Property | Description | Typical Calculated Value |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3.5 - 4.0 Debye |

| NPA Charge on O | The partial atomic charge on the carbonyl oxygen atom, calculated by Natural Population Analysis. | ~ -0.65 e |

| NPA Charge on N | The partial atomic charge on the amide nitrogen atom. | ~ -0.85 e |

| Ionization Potential | The energy required to remove an electron from the molecule. | ~9.5 - 10.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ -1.0 to -1.5 eV |

Note: Values are representative and depend on the level of theory and basis set used for the calculation. nih.govresearchgate.net

Quantum Chemical Studies on Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a research paradigm that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov For molecules like this compound and its derivatives, quantum chemical methods are used to calculate a wide array of molecular descriptors that quantify various aspects of their structure. nih.gov

These descriptors fall into several categories, including electronic (e.g., partial atomic charges, dipole moment, orbital energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). rsc.orgnih.gov Once calculated for a set of related amides with known activities, these descriptors are used to build a mathematical equation. This QSAR model can then predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced potency or desired properties. nih.gov

For example, in studies of related acrylamides, properties like lipophilicity and specific steric and electronic features were found to be critical determinants of their biological action. nih.govresearchgate.net Such studies might reveal that the cytotoxicity of a class of unsaturated amides is strongly correlated with the energy of their lowest unoccupied molecular orbital (LUMO), suggesting a mechanism involving electron acceptance. This predictive power makes QSAR an invaluable tool in fields like drug discovery and toxicology. nih.govnih.gov

| Descriptor Class | Descriptor Example | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the ability to donate or accept electrons in charge-transfer interactions. |

| Electronic | Molecular Electrostatic Potential (MEP) | Identifies regions for electrostatic interactions with a biological target. |

| Steric/Topological | Molecular Volume | Describes the size of the molecule, which is important for fitting into a binding site. |

| Steric/Topological | Wiener Index | A topological index related to molecular branching. |

| Thermodynamic | Hydration Energy | Quantifies the interaction of the molecule with water, relating to its solubility and bioavailability. |

HOMO-LUMO Overlap Analysis in Cyclization Reactions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions, including cyclizations. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk For a reaction to occur efficiently, these two "frontier" orbitals must have compatible symmetry and be relatively close in energy. masterorganicchemistry.com

In the context of this compound undergoing a cyclization reaction, such as a Diels-Alder [4+2] cycloaddition with a diene, the this compound acts as the dienophile. Its reactivity is governed by the interaction of its LUMO with the diene's HOMO. libretexts.org The energy and shape of these orbitals determine the feasibility of the reaction. For the new chemical bonds to form, the lobes of the interacting orbitals must overlap constructively (i.e., lobes with the same phase sign must align). masterorganicchemistry.com

Analysis of the HOMO-LUMO gap (the energy difference between the two orbitals) is also critical. A smaller HOMO-LUMO gap between the reactants generally leads to a faster reaction rate because the stabilizing interaction between the orbitals is stronger. Computational chemistry allows for the precise calculation of the energies and visualization of the shapes of these orbitals, enabling predictions about whether a specific cyclization reaction involving this compound will be favorable under thermal or photochemical conditions. imperial.ac.ukimperial.ac.uk On-surface synthesis studies have also visualized the cyclization of vinyl groups, confirming reaction pathways that involve the formation of new rings. nih.gov

| Reactant | Orbital | Energy (eV) | Interaction | Energy Gap (eV) |

|---|---|---|---|---|

| 1,3-Butadiene (Diene) | HOMO | -9.1 | HOMO(Diene) - LUMO(Dienophile) | 9.5 |

| This compound (Dienophile) | LUMO | 0.4 | ||

| 1,3-Butadiene (Diene) | LUMO | 1.0 | HOMO(Dienophile) - LUMO(Diene) | 11.0 |

| This compound (Dienophile) | HOMO | -10.0 |

Note: Values are representative examples calculated at a specific level of theory. The smaller energy gap typically corresponds to the dominant reactive interaction. masterorganicchemistry.com

Advanced Applications of 3 Butenamide in Organic Synthesis

Building Block for Complex Molecular Architectures

3-Butenamide and its derivatives are employed in strategies aimed at constructing complex cyclic and polycyclic systems, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. This compound has been utilized as a precursor for the synthesis of various such ring systems.

A notable application of this compound is in the synthesis of 1-azabicyclo[x.y.0]alkane scaffolds, including indolizidines, quinolizidines, and decahydropyridoazepines. A rhodium-catalyzed domino hydroformylation/double-cyclization reaction has been developed for the rapid construction of these structures using allyl-, 3-butenyl-, or homoallyl amides. tcichemicals.comnih.gov This strategy involves a sequence of hydroformylation followed by two spontaneous ring closures under mild conditions. tcichemicals.comnih.gov The reactivity differences between isomeric amide substrates, such as this compound and homoallyl amide, have been attributed to favorable HOMO-LUMO overlap in the transition states derived from butenamides during cyclization, as supported by DFT calculations. tcichemicals.comnih.gov This method has been successfully applied to the synthesis of natural alkaloids like tashiromine and epilupinine. tcichemicals.comnih.gov

Table 1: Synthesis of Bicyclic Azacycles via Rhodium-Catalyzed Domino Reaction

| Starting Material (Amide Type) | Products | Key Reaction Sequence | Notes |

| 3-Butenamides | Quinolizidines, Decahydropyridoazepines | Hydroformylation/Double-Cyclization | Suitable for constructing larger rings, diastereoselectivity observed. nih.gov |

| Allyl Amides | Indolizidines | Hydroformylation/Double-Cyclization | Better substrates for indolizidine construction. nih.gov |

| Homoallyl Amides | 1-Azabicyclo[x.y.0]alkane scaffolds (general) | Hydroformylation/Double-Cyclization | Reactivity differs from butenamides. tcichemicals.comnih.gov |

The reaction scope and diastereoselectivity have been explored by varying the substitution patterns on the amide and the length of the carbon chain. tcichemicals.comnih.gov For instance, 3-butenamides containing a 5-arylpent-4-ynyl group were found to be suitable substrates for forming quinolizidines with (E)-enol acetate (B1210297) moieties. nih.gov

This compound has been implicated in the formation of 2-pyrrolidinone (B116388), particularly in certain cooked foods, although it is noted that this compound is relatively stable under moderate temperatures and does not readily cyclize to 2-pyrrolidinone under these conditions. However, in the context of synthetic methodology, a this compound substrate has been successfully employed in the catalytic, enantioselective, intramolecular 1,2-sulfenoamidation of alkenes to generate γ-lactams, a class of compounds that includes pyrrolidinones. While this reaction with the this compound substrate showed a drop in yield compared to other alkenes, it maintained a good enantiomeric ratio.

In the synthesis of dihydropyrans, β,γ-unsaturated α-keto esters and amides have been identified as effective heterodienes in enantioselective hetero Diels-Alder reactions catalyzed by C2-symmetric bis(oxazoline) copper(II) complexes. These reactions allow for the enantioselective construction of dihydropyrans, which are prevalent in many natural products and serve as chiral building blocks. While the direct use of unsubstituted this compound in this specific reaction was not detailed in the provided snippets, the inclusion of β,γ-unsaturated amides as a class highlights the potential of this compound derivatives in this area.

Azetidines and β-lactams (azetidin-2-ones) are four-membered nitrogen-containing rings with significant pharmacological importance. β-lactams form the core structure of many antibiotics. While the synthesis of azetidines and β-lactams can be achieved through various methods, including the reduction of azetidinones and cycloaddition reactions, a direct synthetic route starting specifically from this compound to yield azetidines or β-lactam analogs was not clearly described in the provided search results. Research has explored the synthesis of angular spirocyclic azetidines from alkenes via β-lactam intermediates. However, a direct application of this compound as the starting material for the synthesis of these specific ring systems or their analogs was not found within the scope of the search results.

Based on the provided search results, there was no direct information detailing the use of this compound as a starting material or key intermediate in the synthesis of pyridine-containing natural products.

Table 2: Stereoselective Transformations Involving Butenamide Derivatives

| Transformation | Substrate Type | Stereochemical Outcome | Notes |

| Palladium-catalyzed synthesis of β,γ-unsaturated amides | This compound derivatives | (E)-alkene geometry control | Facile synthesis reported. |

| Enantioselective intramolecular sulfenoamidation | This compound substrate | Good enantiomeric ratio | Yield variation observed with substrate. |

The controlled introduction of stereocenters and defined alkene geometries is crucial in the synthesis of many biologically active compounds, and the reactivity of this compound offers avenues for achieving such control.

Synthesis of Nitrogen-Containing Heterocycles

Role in Natural Product Synthesis and Analogues

The incorporation of the butenamide scaffold into complex molecular architectures is a significant area of research in organic synthesis. Its inherent reactivity, particularly the presence of the terminal alkene and the amide carbonyl, allows for various transformations crucial for constructing the core structures of natural products and their analogues.

Application in Alkaloid Synthesis

Butenamide derivatives have demonstrated utility in the synthesis of various alkaloids. For instance, 2-methyl-3-butenamide has been explored as a precursor in the synthesis of alkaloids, including (±)-coniceine. nih.gov This highlights the potential of substituted butenamides to serve as key intermediates in constructing the heterocyclic ring systems characteristic of many alkaloids.

Synthesis of Strigolactone Analogues

Strigolactones (SLs) are a class of plant hormones with diverse physiological roles. Due to their complex structures and low natural abundance, the synthesis of strigolactones and their analogues is an active area of research. Many strigolactone analogues feature a butenolide or a modified D-ring. Research has shown that γ-lactams can serve as bioisosteric replacements for the butenolide D-ring in strigolactone analogues, retaining significant biological activity. nih.govresearchgate.net The synthesis of these γ-lactam-containing strigolactone analogues can be achieved through strategies involving ring-closing metathesis (RCM) of suitably substituted amides. nih.govresearchgate.net While this compound itself may not always be the direct starting material, its structural motif as an unsaturated amide is relevant to the development of synthetic routes towards these lactam-based strigolactone analogues. The preparation of synthetic analogues of strigol, often containing an α-formyl-γ-lactone or α-formyl-γ-lactam grouping, further illustrates the importance of constructing these ring systems, which can conceptually be approached using appropriately functionalized butenamide precursors. rsc.org

Polymerization Studies of 3 Butenamide

Isomerization Polymerization

Isomerization polymerization involves the rearrangement of the monomer structure during the polymerization process. While the provided search results discuss isomerization in the context of palladium-catalyzed reactions of dienes and alkenes researchgate.netresearchgate.net, and mention ring-opening-isomerization anionic polymerization of epoxides rsc.org, specific detailed research findings on the isomerization polymerization of 3-Butenamide itself are not extensively detailed within these snippets. Isomerization phenomena are relevant in various catalytic polymerization systems, potentially influencing monomer reactivity and polymer microstructure researchgate.netresearchgate.net.

Anionic Polymerization and Living Polymerization

Anionic polymerization offers a pathway to synthesize polymers with controlled molecular weights and narrow molecular weight distributions, characteristic of living polymerization systems illinois.eduvt.edunih.govnih.gov. Studies on N,N-diethyl-2-methylene-3-butenamide (DEA), a derivative of this compound, have demonstrated its ability to undergo anionic polymerization researchgate.netresearchgate.net.

Research indicates that the anionic polymerization of DEA in tetrahydrofuran (B95107) (THF) using potassium-based initiators can lead to polymers with predictable molecular weights and narrow dispersities under specific low-temperature conditions, such as -78°C or 0°C in the presence of LiCl researchgate.net. However, achieving high molecular weight polymer at -78°C requires very long reaction times (e.g., 720 hours for 80% conversion) researchgate.net. Increasing the polymerization temperature to 0°C without LiCl or to 20°C results in chain transfer reactions, yielding only low molecular weight oligomers with broad molecular weight distributions researchgate.net. The addition of LiCl at 0°C suppresses these side reactions, allowing for better control over molecular weight and dispersity researchgate.net.

The concept of living anionic polymerization is crucial for synthesizing well-defined polymer architectures illinois.eduvt.edunih.gov. While this compound is mentioned as potentially undergoing anionic polymerization under certain conditions evitachem.com, the detailed findings regarding living characteristics are more clearly demonstrated for its derivative, DEA, under controlled conditions researchgate.net.

Table 1 summarizes representative data from the anionic polymerization of N,N-diethyl-2-methylene-3-butenamide (DEA):

| Initiator | Solvent | Temperature (°C) | LiCl Added | Conversion (%) | Time (h) | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Notes |

| Potassium naphthalenide/Diphenylmethylpotassium | THF | -78 | No | ~80 | 720 | Predictable | Narrow | Extremely slow rate. researchgate.net |

| Potassium naphthalenide/Diphenylmethylpotassium | THF | 0 | Yes | High | - | Predictable | Narrow | Chain transfer suppressed. researchgate.net |

| Potassium naphthalenide/Diphenylmethylpotassium | THF | 0 | No | Low | - | Low | Broad | Chain transfer occurs. researchgate.net |

| Potassium naphthalenide/Diphenylmethylpotassium | THF | 20 | No | Low | - | Low | Broad | Significant chain transfer. researchgate.net |

Free-Radical Polymerization

Free-radical polymerization is a widely used method for synthesizing polymers and is applicable to monomers with vinyl groups, such as this compound google.com. Research has explored the free-radical homo- and copolymerization of N,N-diethyl-2-methylene-3-butenamide (DEA) researchgate.netacs.org. While general free radical polymerization often leads to broad molecular weight distributions, controlled free radical polymerization techniques have been developed to achieve better control over polymer characteristics vt.eduiaea.org.

Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization, has been investigated for related monomers like but-3-en-1-yl methacrylate (B99206) chemrestech.com. In a study on but-3-en-1-yl methacrylate, ATRP using a disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) initiator and a CuBr/Bipyridine catalyst system resulted in a polymer with a number-average molecular weight of 5130 g/mol and a polydispersity of 1.1-1.3, indicating a well-controlled process chemrestech.com. The degree of polymerization showed a linear relationship with monomer conversion, suggesting high initiator efficiency chemrestech.com. While this study focuses on a related methacrylate monomer, it illustrates the potential for controlled radical polymerization of monomers containing a terminal alkene.

Free radical polymerization of this compound and 4-pentenamide has been mentioned in the context of polymerization inhibitors google.com.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled/living radical polymerization technique that allows for the synthesis of polymers with controlled molecular weights, narrow polydispersities, and complex architectures mdpi.com. RAFT polymerization of N,N-diethyl-2-methylene-3-butenamide (DEA) has been reported researchgate.netniigata-u.ac.jp.

RAFT polymerization involves the use of a chain transfer agent (CTA) that reversibly deactivates growing polymer chains, leading to controlled growth mdpi.com. This process establishes a rapid equilibrium between active propagating radicals and dormant species, ensuring that all chains have a similar probability of growing, which results in narrow molecular weight distributions mdpi.com. The presence of a thiocarbonylthio end-group in the resulting polymers minimizes termination reactions mdpi.com. This compound is also mentioned as a monomer that can undergo RAFT polymerization evitachem.com.

RAFT polymerization is a powerful tool for tailoring polymer properties by controlling molecular weight, end-groups, and architecture mdpi.com.

Synthesis of Specialty Polymers and Copolymers

The ability to control polymerization, particularly through living and controlled radical techniques, enables the synthesis of specialty polymers and copolymers with tailored properties for specific applications illinois.edumdpi.comadvancedsciencenews.com. Living anionic polymerization, as demonstrated with DEA under controlled conditions, allows for the preparation of block copolymers by sequential addition of different monomers vt.edunih.gov. This capability is crucial for creating materials with distinct blocks that can lead to microphase separation and unique morphological and physical properties nih.govadvancedsciencenews.com.

The synthesis of specialty polymers derived from this compound or its derivatives could lead to materials with diverse applications, leveraging the unique chemical characteristics imparted by the amide group and the controlled polymer structure.

Analytical and Spectroscopic Characterization in 3 Butenamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds, including 3-Butenamide. It provides detailed information about the arrangement of atoms and the connectivity of the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Researchers utilize NMR to confirm the synthesis of this compound, identify specific proton and carbon environments, and elucidate the stereochemistry of double bonds or chiral centers that may arise in reactions involving the butenamide scaffold.

For instance, ¹H NMR spectra of this compound would typically show characteristic signals corresponding to the vinylic protons, the methylene (B1212753) group adjacent to the carbonyl, and the amide protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide direct evidence for the presence and relative numbers of these different types of protons, confirming the proposed structure. guidechem.com Similarly, ¹³C NMR provides signals for each unique carbon atom in the molecule, aiding in the complete structural assignment. spectrabase.com The application of NMR is common in synthetic procedures involving this compound, as seen in studies where reaction residues are analyzed by GC-MS and NMR spectroscopy to confirm product formation. chemicalbook.com

Mass Spectrometry in Reaction Mechanism Studies

Mass Spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be particularly insightful for understanding reaction mechanisms. In the context of this compound research, mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to identify reaction products, intermediates, and even trace amounts of compounds. chemicalbook.com, researchgate.net

By analyzing the mass fragments produced when this compound or its derivatives are ionized, researchers can infer the pathways by which molecules break apart under vacuum. These fragmentation patterns are characteristic of specific functional groups and structural features. For example, understanding common fragmentation routes for amides, such as alpha-cleavage or McLafferty rearrangements, can help in the interpretation of mass spectra obtained from reactions involving this compound. libretexts.org, miamioh.edu The detection of specific ions can provide evidence for the formation or cleavage of certain bonds during a reaction, thereby supporting or refuting proposed reaction mechanisms. researchgate.net

X-ray Crystallography for Diastereomer Confirmation

In research involving this compound derivatives where reactions might create new chiral centers or influence the stereochemistry of the double bond, X-ray crystallography can provide definitive proof of the relative configuration of stereocenters in a crystalline product. ucc.ie This is achieved by growing single crystals of the diastereomers and analyzing their diffraction patterns. The resulting electron density maps allow for the unambiguous assignment of the absolute or relative configuration of the molecule. libretexts.org While direct examples of this compound itself being characterized by X-ray crystallography for diastereomer confirmation were not explicitly found, the technique is widely applied to butenamide derivatives and related compounds to confirm stereochemical outcomes in complex synthetic routes. ucc.ie, researchgate.net, pitt.edu

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

Future research in 3-butenamide chemistry is significantly focused on the development of novel catalytic systems to achieve enhanced selectivity in its synthesis and reactions. Achieving high selectivity is crucial for minimizing waste, reducing the need for expensive separation procedures, and generating fewer toxic byproducts, aligning with principles of green chemistry. ucr.edu

The design of new catalytic processes often hinges on controlling selectivity. ucr.edu This involves influencing the relative heights of activation energy barriers for desired versus undesired reaction pathways. ucr.edu While traditionally challenging in heterogeneous catalysis due to limited understanding of molecular details and synthetic tools, advancements in surface science, nanotechnology, and self-assembly are providing greater insight and a wider synthetic range to address these limitations. ucr.edu For instance, research into shape-controlled nanocrystals has shown that the catalytic properties, including selectivity, are sensitive to both the size and shape of the nanocrystals due to well-defined facets. nih.gov This suggests that tuning the shape of nanocrystal catalysts could be a strategy for achieving desired activity and selectivity. nih.gov

Furthermore, novel approaches like using microwave fields in heterogeneous catalytic reactors are being explored to enhance selectivity by allowing the catalyst to be significantly hotter than the surrounding gas, thereby reducing undesired homogeneous reactions. nih.gov The development of switchable interlocked organocatalysts, such as rotaxane-based prolinamides, has also demonstrated improved catalytic ability and control over chemoselectivity in certain processes. rsc.org These examples highlight the ongoing efforts to design and utilize catalysts that can precisely control the outcome of reactions involving compounds like this compound.

Exploration of this compound in Medicinal Chemistry

The exploration of this compound in medicinal chemistry represents a promising future direction, focusing on its potential as a building block or a lead compound for the development of new therapeutic agents. Medicinal chemistry is an interdisciplinary field dedicated to the discovery and development of new pharmaceuticals. researchgate.net It involves the identification, design, and synthesis of molecules with therapeutic potential. researchgate.netcun.es

Research in this area would involve utilizing this compound in synthetic strategies to create novel molecular entities. These new compounds could then be evaluated for various biological activities. Medicinal chemistry research often involves the exploration of chemical space to identify lead compounds with desirable properties, and computational simulations are frequently employed to predict binding affinity and selectivity of ligands. researchgate.netroutledge.com While specific applications of this compound in medicinal chemistry are still emerging, its structural features could make it a valuable starting material for synthesizing compounds relevant to various therapeutic areas. This exploration aligns with the broader goals of medicinal chemistry to address global health challenges through the development of new drugs and therapies. researchgate.net

Advanced Computational Modeling for Reaction Prediction and Optimization

Advanced computational modeling is poised to play a crucial role in the future of this compound chemistry, particularly for reaction prediction and optimization. Predicting chemical reactions accurately is vital for optimizing reaction conditions, minimizing waste, and enhancing product yields, thereby reducing the need for extensive experimental trial-and-error. arocjournal.compaperswithcode.com

Traditional methods for reaction prediction often face limitations with the complexity of chemical systems. arocjournal.com However, machine learning, including neural networks, has emerged as a powerful alternative due to its ability to process large datasets and identify complex, non-linear relationships between reactants, conditions, and outcomes. arocjournal.com Graph Neural Networks (GNNs) and Transformers, for example, can learn reaction patterns from large datasets to predict novel reactions. mi-6.co.jp The accuracy of these template-free methods is significantly influenced by the quality and diversity of the training data. mi-6.co.jp

Integrating known synthesis rules and intuition into AI models through reaction templates is also an active area of research to enhance interpretability and improve prediction capabilities. nih.gov This approach has shown promising results in tasks like reaction outcome prediction. nih.gov Computational modeling, including techniques like pharmacophore modeling and docking, is also integral to medicinal chemistry research for predicting the behavior of potential drug molecules. routledge.compci.nic.in The application of these advanced computational tools to this compound chemistry can accelerate the discovery and optimization of synthetic routes and potential applications.

Sustainable and Biocatalytic Approaches to this compound Chemistry

Future research is increasingly focused on developing sustainable and biocatalytic approaches for the synthesis and transformation of this compound. The chemical industry is moving towards greener alternatives to reduce environmental impact, energy consumption, and the use of hazardous substances. ijnc.irchemistryjournals.net

Biocatalysis, which utilizes enzymes and microorganisms as catalysts, offers a sustainable and efficient alternative to traditional chemical methods. chemistryjournals.netijfmr.com Enzymes provide high selectivity, operate under mild conditions (often in aqueous media at ambient temperatures and pressures), and can minimize waste generation. chemistryjournals.netijfmr.com This approach is gaining traction in the synthesis of fine chemicals and intermediates. chemistryjournals.netijfmr.comresearchgate.net

Advancements in enzyme and pathway engineering, protein engineering, and the discovery of new enzymes through microbial functional genomics and metagenomics are expanding the scope of biocatalysis. umn.edu Biocatalytic processes can offer improved reaction specificity and yield compared to conventional methods. chemistryjournals.net Exploring the use of specific enzymes or engineered biological systems for the synthesis or modification of this compound could lead to more environmentally friendly and efficient production routes. This aligns with the broader trend in organic synthesis towards adopting eco-friendly alternatives like catalysis-driven transformations, renewable feedstocks, and solvent-free or aqueous-phase reactions. ijnc.ir

Investigation of this compound in Advanced Materials Science

The investigation of this compound in advanced materials science is another emerging research avenue. Advanced materials science focuses on the synthesis, characterization, and application of materials with tailored properties for various technological uses. uni-augsburg.de

While specific applications of this compound in advanced materials are not extensively detailed in the search results, its chemical structure, particularly the presence of both an alkene and an amide functional group, suggests potential for incorporation into various material systems. For example, the alkene group can undergo polymerization reactions, potentially leading to polymers with unique properties. The amide group can participate in hydrogen bonding and other interactions that influence material structure and properties.